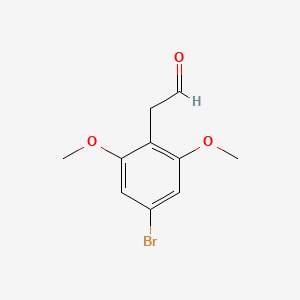
2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde is an organic compound with the molecular formula C10H11BrO3 It is characterized by the presence of a bromo group and two methoxy groups attached to a benzene ring, along with an acetaldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetone under reflux conditions . The reaction proceeds with high selectivity, yielding the desired bromo compound.
Industrial Production Methods
Industrial production of 2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid.
Reduction: 2-(4-Bromo-2,6-dimethoxyphenyl)ethanol.
Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.
科学的研究の応用
2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The bromo and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The acetaldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules .
類似化合物との比較
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups.
2-Bromo-2,4-dimethoxyacetophenone: Another compound with bromo and methoxy groups but with a ketone functional group instead of an aldehyde.
Uniqueness
2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity
生物活性
2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C10H12BrO3
- Molecular Weight : 275.11 g/mol
Anticancer Properties
Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For example, derivatives of phenylamino benzoic acids have shown selective inhibition of MEK kinases, which are crucial in cancer cell proliferation and survival pathways. These compounds can reverse the transformed phenotype of cancer cells, indicating their potential as therapeutic agents against various cancers .
Enzyme Inhibition
Compounds containing bromo-substituted phenyl rings have been reported to exhibit inhibitory effects on key enzymes involved in cancer progression. For instance, certain derivatives have been shown to inhibit monoamine oxidase (MAO), which is implicated in neurotransmitter metabolism and has been linked to various neurodegenerative diseases . The inhibition of such enzymes can lead to altered cellular signaling pathways that may contribute to apoptosis in cancer cells.
Neuroprotective Effects
Similar compounds have also demonstrated neuroprotective effects by reducing oxidative stress and inflammation in neuronal models. This suggests that this compound could potentially be explored for its neuroprotective capabilities in conditions like Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Studies indicate that certain derivatives can enhance caspase activity, leading to increased apoptosis in cancer cells .
- Cell Cycle Arrest : Compounds similar to this aldehyde have been shown to induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation .
- Reactive Oxygen Species (ROS) Regulation : By modulating ROS levels, these compounds may protect against oxidative damage in neuronal cells .
Case Studies and Research Findings
特性
分子式 |
C10H11BrO3 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC名 |
2-(4-bromo-2,6-dimethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-5-7(11)6-10(14-2)8(9)3-4-12/h4-6H,3H2,1-2H3 |
InChIキー |
UJMQXUADCUMKSL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1CC=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















